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Compound of Interest

Compound Name: AZ084

Cat. No.: B2408562

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AZ084, a potent and selective allosteric
antagonist of the C-C chemokine receptor 8 (CCR8), and the associated downstream signaling
pathways. This document consolidates key quantitative data, detailed experimental
methodologies, and visual representations of the molecular interactions and cellular processes
involved.

Introduction to CCR8 and its Antagonist AZ084

The C-C chemokine receptor 8 (CCRS8) is a G protein-coupled receptor (GPCR) that plays a
significant role in immune regulation.[1] Its primary endogenous ligand is the chemokine CCL1.
The CCL1/CCRS axis is implicated in the trafficking of various immune cells, including T helper
type 2 (Th2) cells, regulatory T cells (Tregs), dendritic cells, and eosinophils. Notably, CCR8 is
highly expressed on tumor-infiltrating Tregs, where it contributes to an immunosuppressive
tumor microenvironment, making it a compelling target for cancer immunotherapy.[2]
Furthermore, its association with inflammatory responses has highlighted its potential as a
therapeutic target in diseases like asthma.

AZ084 is a potent, selective, and orally active allosteric antagonist of CCR8.[3][4] As an
allosteric modulator, AZ084 binds to a site on the receptor distinct from the orthosteric site
where the endogenous ligand CCL1 binds. This binding induces a conformational change in
the receptor that inhibits its activation by CCL1, thereby blocking downstream signaling and the
associated cellular responses, such as chemotaxis.[4] Preclinical studies have demonstrated
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the potential of AZ084 in downregulating Treg differentiation and has shown promise in animal

models of both cancer and asthma.[3]

Quantitative Data for AZ084

The following tables summarize the key in vitro and in vivo quantitative parameters for AZ084,

providing a basis for experimental design and interpretation.

Table 1: In Vitro Activity of AZ084

Parameter Species Value Notes
o o ) Allosteric inhibitor of
Binding Affinity (Ki) Human 0.9nM
CCRS8.[3][4]
Inhibition of CCL1-
IC50 (Chemotaxis) Human AML cells 1.3 nM induced chemotaxis.

[3]

Human Dendritic Cells

Inhibition of CCL1-

4.6 nM induced chemotaxis.

(DC)
(3]
Inhibition of CCL1-

Human T cells 5.7 nM induced chemotaxis.
(3]

Plasma Protein

o Human 31.0%

Binding (% free)

Dog 45.7%

Mouse 55.6%

Rat 47.0%

Table 2: Preclinical Pharmacokinetic Parameters of

AZ084
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. Route of
Parameter Species Value o .
Administration

Bioavailability Rat >70% Oral
Clearance (CL) Rat 15.0 mL/min/kg Intravenous

) Long half-life N
Half-life (t%2) Rat Not specified

observed

Volume of Distribution
(vd)

Data not available

CCRS8 Downstream Signaling Pathways

CCRS8, as a member of the GPCR family, primarily signals through the inhibitory G protein
subunit, Gai. Upon activation by its ligand CCL1, CCR8 undergoes a conformational change
that facilitates the exchange of GDP for GTP on the Gai subunit. This leads to the dissociation
of the Gai subunit from the Gy dimer, initiating two main signaling cascades.

Gai-Mediated Pathway: The activated Gai subunit inhibits the enzyme adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can
modulate the activity of various downstream effectors, including protein kinase A (PKA).

GBy-Mediated Pathway: The freed Gy dimer can activate other signaling molecules, such as
phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from
intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key
event in chemotaxis.

B-Arrestin-Mediated Regulation and Signaling: Following prolonged agonist stimulation, G
protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of CCR8. This
phosphorylation promotes the recruitment of 3-arrestins, which sterically hinder further G
protein coupling, leading to receptor desensitization. Beyond desensitization, [3-arrestins can
act as scaffolds for other signaling proteins, initiating G protein-independent signaling
cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways (e.qg.,
ERK1/2). This B-arrestin-mediated signaling can regulate diverse cellular processes, including
gene expression and cell survival.
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Prepare Reagents:
- CCR8 Membranes
- [#51]-CCL1
- AZ084 dilutions

Set up 96-well plate:
- Buffer
- AZ084/Vehicle/Unlabeled CCL1
- [*2%]]-CCL1

!

Add CCR8 Membranes
to initiate reaction

!

Incubate at RT for 2 hours

Gilter through Glass Fiber Filters]

Wash filters 3x with
ice-cold wash buffer

Dry filters and add
scintillation fluid

Measure radioactivity
(Scintillation Counter)

Data Analysis:
- Calculate Specific Binding
- Determine IC50
- Calculate Ki

!
O

Seed CCR8-expressing cells
in 96-well plate
[Load cells with calcium-sensitive dye}
[Wash cells to remove excess dye)

Gdd AZ084 dilutions and incubate)

Measure baseline fluorescence
in plate reader
(Inject CCL1 to stimulate cellsj

[Record fluorescence change over time)

l

Data Analysis:
- Measure peak fluorescence
- Determine IC50
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(Prepare CCR8-expressing cells)

(Pre—incubate cells with AZ084 dilutions)

l

Set up Transwell chamber:
- Lower: CCL1 or buffer
- Upper: Add pre-incubated cells

:

Incubate at 37°C for 2-4 hours

;

Quantify migrated cells
in the lower chamber

l

Data Analysis:
- Calculate % migration
- Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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